molecular formula C5H5Br2F3O2 B6343630 2,3-Dibromo-3-(trifluoromethyl)butyric acid CAS No. 885276-57-3

2,3-Dibromo-3-(trifluoromethyl)butyric acid

Cat. No.: B6343630
CAS No.: 885276-57-3
M. Wt: 313.89 g/mol
InChI Key: VXYLFCNIZVCLAV-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(trifluoromethyl)butyric acid is a halogenated organic compound with the molecular formula C5H5Br2F3O2 It is characterized by the presence of bromine and trifluoromethyl groups attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(trifluoromethyl)butyric acid typically involves the bromination of 3-(trifluoromethyl)butyric acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and control of reaction parameters to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and optimized reaction conditions to achieve efficient production. The product is then purified through crystallization or distillation to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(trifluoromethyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butyric acids, while reduction and oxidation reactions produce corresponding reduced or oxidized derivatives .

Scientific Research Applications

2,3-Dibromo-3-(trifluoromethyl)butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(trifluoromethyl)butyric acid involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-3-(trifluoromethyl)butyric acid is unique due to its specific arrangement of bromine and trifluoromethyl groups on the butyric acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYLFCNIZVCLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660154
Record name 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-57-3
Record name 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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